1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt

Catalog No.
S3313683
CAS No.
67232-81-9
M.F
C38H75NaO10P
M. Wt
746.0 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycer...

CAS Number

67232-81-9

Product Name

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate

Molecular Formula

C38H75NaO10P

Molecular Weight

746.0 g/mol

InChI

InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);

InChI Key

ZDTRCZFSIBOLMV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na]

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Formation of Lipid Bilayers

,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt, also known as DPPG-Na or Dipalmitoylphosphatidylglycerol (DPPG), is a synthetic phospholipid. Phospholipids are a class of lipids that are major constituents of biological membranes. DPPG-Na can self-assemble to form structures called lipid bilayers, which are similar to the natural phospholipid bilayers found in cell membranes. These bilayers are used in various scientific research applications, including:

  • Studying membrane protein function: Researchers can use DPPG-Na bilayers to reconstitute purified membrane proteins in a controlled environment, allowing them to study their function, structure, and interaction with other molecules.
  • Developing new drugs: DPPG-Na bilayers can be used to screen potential drugs for their ability to interact with membrane proteins or disrupt the integrity of the membrane.

Studying Lipid-Molecule Interactions

DPPG-Na can also be used to study the interactions between lipids and other molecules, such as:

  • Cholesterol: DPPG-Na bilayers can be used to investigate how cholesterol interacts with other phospholipids and how it affects the properties of the membrane.
  • Anesthetics: DPPG-Na bilayers can be used to study how anesthetics interact with membranes and how they affect their function.

Other Applications

In addition to the applications mentioned above, DPPG-Na is also used in various other scientific research fields, such as:

  • Nanoparticle research: DPPG-Na can be used to functionalize nanoparticles, making them more biocompatible and allowing them to target specific cells or tissues.
  • Biosensors: DPPG-Na bilayers can be used to develop biosensors that can detect specific molecules in a sample.

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt is a phospholipid compound characterized by its dual palmitic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C38H74NaO10PC_{38}H_{74}NaO_{10}P and it has a molecular weight of approximately 744.95 g/mol. This compound is often used in biochemical research and pharmaceutical applications due to its ability to form lipid bilayers, which are essential for cell membrane studies and drug delivery systems .

As a component of artificial membranes, DPPG-Na plays a crucial role in various in vitro studies. These membranes can be used to:

  • Study membrane protein function: DPPG-Na containing membranes can be used to reconstitute purified membrane proteins, allowing researchers to study their activity, interaction with ligands, and interaction with other membrane components.
  • Drug delivery research: Liposomes made with DPPG-Na can be used as drug delivery vehicles, encapsulating therapeutic agents and delivering them to specific target cells.
  • Model biological membranes: DPPG-Na membranes can be used to mimic specific aspects of cell membranes, allowing for the study of membrane-related processes like ion transport and membrane fusion.
  • Mild irritant: DPPG-Na may cause skin or eye irritation upon contact. Standard laboratory practices for handling potentially hazardous materials should be followed.
  • Hygroscopicity: As it absorbs moisture, DPPG-Na can degrade over time. It should be stored under inert gas and at low temperatures to maintain its quality [].

The chemical behavior of 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt is primarily influenced by its phospholipid structure. It can undergo hydrolysis in the presence of phospholipases, resulting in the release of fatty acids and lysophosphatidic acid. This reaction is significant in biological systems, as it plays a role in signal transduction and membrane remodeling. Additionally, it can participate in transesterification reactions with alcohols or other nucleophiles, forming various derivatives that may have different biological activities .

This compound exhibits various biological activities, primarily linked to its role as a membrane component. It is known to influence membrane fluidity and permeability, which can affect cellular signaling pathways. Studies have indicated that 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt can modulate the activity of membrane proteins and receptors, thereby impacting processes such as cell adhesion, migration, and apoptosis. Furthermore, it has been shown to interact with specific proteins involved in immune responses .

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt typically involves the following steps:

  • Glycerol Phosphorylation: Glycerol is phosphorylated using phosphoric acid or its derivatives.
  • Fatty Acid Esterification: Palmitic acid is esterified at the sn-1 and sn-2 positions through acylation reactions.
  • Sodium Salt Formation: The resulting phosphatidic acid derivative is treated with sodium hydroxide or sodium chloride to form the sodium salt.

This multi-step process can be optimized for yield and purity depending on the desired application .

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt has several applications:

  • Biomembrane Studies: It serves as a model compound for studying lipid bilayers and membrane dynamics.
  • Drug Delivery Systems: Its ability to encapsulate drugs makes it useful in formulating liposomes for targeted drug delivery.
  • Vaccine Development: It is used as an adjuvant in vaccine formulations to enhance immune responses.
  • Research Tool: In cell biology, it aids in the investigation of membrane protein interactions and cellular signaling pathways .

Research has demonstrated that 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt interacts with various biomolecules:

  • Proteins: It can bind to proteins involved in signal transduction pathways, influencing their activity.
  • Other Lipids: The compound can form mixed micelles or lipid rafts with other lipids, affecting membrane organization.
  • Drugs: Its incorporation into lipid formulations can enhance the solubility and bioavailability of hydrophobic drugs.

Studies utilizing techniques such as sum frequency generation spectroscopy have provided insights into these interactions at a molecular level .

Several compounds share structural similarities with 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1,2-Dioleoyl-sn-glycero-3-phosphocholineContains oleic acid chainsHigher fluidity due to unsaturated fatty acids
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineSimilar backbone but different head groupUsed extensively in liposome formulations
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamineShorter myristic acid chainsOften used in cellular signaling studies
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphateContains a hydroxy groupImportant for studying phosphatidylinositol signaling

These compounds differ primarily in their fatty acid composition or head group characteristics, which influence their physical properties and biological functions. The unique combination of saturated palmitic acids and a racemic glycerol backbone makes 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt particularly useful for specific applications in biochemistry and pharmacology .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

745.49955486 g/mol

Monoisotopic Mass

745.49955486 g/mol

Heavy Atom Count

50

Other CAS

200880-41-7

Wikipedia

Sodium 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)

Dates

Modify: 2023-08-19

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